molecular formula C20H22O3 B1412856 (E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate CAS No. 1951458-60-8

(E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate

Cat. No. B1412856
CAS RN: 1951458-60-8
M. Wt: 310.4 g/mol
InChI Key: BPIDWNLMYJNJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate, or (E)-E3M2SPP, is a compound that has been the subject of much scientific research. It is a chiral molecule, meaning that it has a non-superimposable mirror image. This makes it useful for a variety of applications, from drug development to laboratory experiments.

Scientific Research Applications

(E)-E3M2SPP has been studied for its potential uses in drug development, as a chiral compound that can be used to synthesize new drugs. It has also been studied for its potential to act as a catalyst in certain organic reactions, such as Diels-Alder reactions. In addition, (E)-E3M2SPP has been studied for its potential to act as an antioxidant, as well as its potential to inhibit the growth of certain bacteria and fungi.

Mechanism of Action

The exact mechanism of action of (E)-E3M2SPP is not yet known, but it is believed to act as an antioxidant by scavenging free radicals and inhibiting oxidative damage. It is also believed to act as an inhibitor of certain enzymes, such as cyclooxygenase, which is involved in the synthesis of pro-inflammatory molecules. In addition, (E)-E3M2SPP is believed to act as an inhibitor of certain bacterial and fungal growth.
Biochemical and Physiological Effects
(E)-E3M2SPP has been studied for its potential to act as an antioxidant, as well as its potential to inhibit the growth of certain bacteria and fungi. It has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties, as well as to have anti-oxidative and anti-mutagenic effects. In addition, (E)-E3M2SPP has been found to have the potential to act as a neuroprotective agent, as well as to have anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-E3M2SPP for laboratory experiments is its chirality, which allows it to be used in a variety of applications. In addition, it is relatively easy to synthesize and is stable in a variety of conditions. However, there are some limitations to using (E)-E3M2SPP in lab experiments. For example, it is not water-soluble, so it must be dissolved in an organic solvent before use. In addition, it is not very stable in aqueous solutions, so it must be stored in a cool, dry environment.

Future Directions

There are a number of potential future directions for (E)-E3M2SPP research. One potential direction is to further explore its potential as an antioxidant, as well as its potential to act as an anti-inflammatory, anti-fungal, and anti-bacterial agent. Another potential direction is to further explore its potential to act as a neuroprotective agent, as well as its potential to act as an anti-cancer agent. Additionally, further research could be done to explore its potential to act as a catalyst in certain organic reactions, such as Diels-Alder reactions. Finally, further research could be done to explore its potential to act as an inhibitor of certain enzymes, such as cyclooxygenase.

properties

IUPAC Name

ethyl 3-hydroxy-3-[4-methyl-2-(2-phenylethenyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-3-23-20(22)14-19(21)18-12-9-15(2)13-17(18)11-10-16-7-5-4-6-8-16/h4-13,19,21H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIDWNLMYJNJCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)C)C=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 126969787

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate
Reactant of Route 2
Reactant of Route 2
(E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate
Reactant of Route 3
Reactant of Route 3
(E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate
Reactant of Route 4
Reactant of Route 4
(E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate
Reactant of Route 5
Reactant of Route 5
(E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate
Reactant of Route 6
(E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.